Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate
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Overview
Description
“Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate” is a chemical compound . It is related to the class of imidazo[1,2-a]pyridine derivatives, which have been found to have excellent potential for chelation with transition metal ions .
Synthesis Analysis
Imidazo[1,2-a]pyridine derivatives can be synthesized through various methods. Recent developments in imidazo[1,2-a]pyridine construction involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . Another study reported the synthesis of imidazo[1,2-a]pyridine-8-carboxylates characterized by 1H NMR, 13C NMR, HRMS, and single crystal-XRD techniques .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as 1H NMR, 13C NMR, HRMS, and single crystal-XRD . These techniques provide detailed information about the atomic and molecular structure of the compound.Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives have shown to exhibit interesting chemical reactions. For instance, methyl carboxylate turns on fluorescence upon coordination with Zn2+, while sodium carboxylate turns off its fluorescence upon coordination with Co2+ or Cu2+ ions present in aqueous acetonitrile medium .Scientific Research Applications
Synthesis of Anti-inflammatory Compounds
A series of 2‐phenylimidazo[1,2‐a]pyridine derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, including variations with methyl groups, have shown promising pharmacological properties, indicating their potential in developing new therapeutic agents (Di Chiacchio et al., 1998).
Development of Novel Guanine Analogues
Research into novel guanine analogues has led to the synthesis of compounds like 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one. While these efforts did not yield potent antiviral activity, they contribute to the understanding and development of nucleoside analogues and their potential applications in antiviral and anticancer therapies (Ehler et al., 1977).
Advancements in Heterocyclic Chemistry
Efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives using palladium- or copper-catalyzed aminations have been developed. These advancements facilitate the synthesis of heterocyclic compounds that are foundational in medicinal chemistry, highlighting the importance of such chemical transformations in drug development (Enguehard et al., 2003).
DNA-Binding Peptides
Designed peptides that bind in the minor groove of DNA at specific sequences have been developed, demonstrating the potential of synthetic analogs of natural products for targeting genetic material. This research provides insights into the design of molecular tools for genetic manipulation and therapeutic interventions (Wade et al., 1992).
Understanding Carcinogenic Metabolites
Studies on the excretion and metabolic pathways of carcinogenic compounds, such as those formed during the cooking of meat, contribute to our understanding of their impact on human health. This research is vital for developing strategies to mitigate exposure to potential carcinogens (Stillwell et al., 2002).
Exploration of Anticancer Agents
The synthesis of benzimidazole-based Zn(II) complexes and their evaluation as potential anticancer agents against human carcinoma cells offer a glimpse into the diverse applications of methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate derivatives in oncology (Zhao et al., 2015).
Future Directions
Imidazo[1,2-a]pyridine derivatives, including “Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate”, have shown potential in various fields, particularly in medicinal chemistry . Future research could focus on exploring their potential applications, optimizing their synthesis, and investigating their mechanisms of action.
Properties
IUPAC Name |
methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)9-8-3-2-7(4-11)5-13(8)6-12-9/h2-3,5-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZVAJSPAZRGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CN2C=N1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427419-15-5 |
Source
|
Record name | methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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